2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
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Overview
Description
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is an organic compound belonging to the class of cinnamic esters. These compounds are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties . The compound is characterized by its phenethyl group attached to a cinnamic acid derivative, which includes a hydroxy and methoxy substitution on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate typically involves the esterification of cinnamic acid derivatives. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often at room temperature, to yield the desired ester in good yields.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form saturated esters.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is primarily attributed to its ability to interact with cellular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely include key enzymes and signaling molecules involved in cell survival and apoptosis .
Comparison with Similar Compounds
Cinnamic Acid Derivatives: Such as ferulic acid and caffeic acid, which also exhibit antioxidant and anticancer properties.
Uniqueness: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate stands out due to its specific substitution pattern on the aromatic ring, which may confer unique biological activities and chemical reactivity. Its combination of hydroxy and methoxy groups can enhance its antioxidant properties compared to other cinnamic acid derivatives .
Properties
IUPAC Name |
2-phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEGDBUJVGNJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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